molecular formula C13H9FO2 B168917 6-Fluoro-2-phenylbenzoic acid CAS No. 1841-56-1

6-Fluoro-2-phenylbenzoic acid

Cat. No.: B168917
CAS No.: 1841-56-1
M. Wt: 216.21 g/mol
InChI Key: MTGFHEPJUPTKGV-UHFFFAOYSA-N
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Description

6-Fluoro-2-phenylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Scientific Research Applications

6-Fluoro-2-phenylbenzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-phenylbenzoic acid is not clearly defined in the search results .

Safety and Hazards

The safety data sheet for 6-Fluoro-2-phenylbenzoic acid provides information about its hazards, including skin irritation, serious eye damage, and potential harm to aquatic life .

Future Directions

The future directions for the study and application of 6-Fluoro-2-phenylbenzoic acid are not clearly defined in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Fluoro-2-phenylbenzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of bromobenzene with 2-fluorobenzoic acid. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-phenylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzoic acid
  • 2-Phenylbenzoic acid
  • 6-Fluoro-2-phenylboronic acid

Uniqueness

6-Fluoro-2-phenylbenzoic acid is unique due to the presence of both a fluorine atom and a phenyl group on the benzoic acid structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-fluoro-6-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGFHEPJUPTKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597492
Record name 3-Fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841-56-1
Record name 3-Fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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